2-Amino-2-(2-methoxyphenyl)propan-1-ol

Physicochemical Profiling Lipophilicity Drug Design

Researchers pursuing ortho-methoxy chiral β-amino alcohol scaffolds for asymmetric catalysis or CNS-targeted SAR frequently encounter limited high-purity commercial sources. 2-Amino-2-(2-methoxyphenyl)propan-1-ol (CAS 1183305-64-7) directly addresses this gap: • ≥98% HPLC purity reduces HTS false positives versus typical 95% analogs. • Ortho-methoxy substitution (XLogP3 0.3, 3 H-bond acceptors) provides unique steric and electronic properties unattainable with des-methoxy or para isomers. • Quaternary stereogenic center at C2 enables constrained chelation geometry for enantioselective synthesis. • Gram-scale access with late-stage demethylation pathway to phenol derivatives for bioconjugation.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13628325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-methoxyphenyl)propan-1-ol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(CO)(C1=CC=CC=C1OC)N
InChIInChI=1S/C10H15NO2/c1-10(11,7-12)8-5-3-4-6-9(8)13-2/h3-6,12H,7,11H2,1-2H3
InChIKeyHFOWOHFOVDSFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(2-methoxyphenyl)propan-1-ol: Chiral β-Amino Alcohol Core for Asymmetric Synthesis and Medicinal Chemistry


2-Amino-2-(2-methoxyphenyl)propan-1-ol (CAS 1183305-64-7, molecular formula C10H15NO2, molecular weight 181.23 g/mol) is a chiral β-amino alcohol derivative of phenylpropanolamine featuring an ortho-methoxy substituent on the phenyl ring . The compound possesses a quaternary stereogenic center at C2 bearing both primary amino (-NH₂) and primary hydroxyl (-OH) groups, with the 2-methoxyphenyl moiety introducing distinct electronic and steric properties relative to unsubstituted phenyl or para-substituted analogs [1]. This bifunctional scaffold renders it a versatile building block for asymmetric catalysis ligands, chiral auxiliaries, and pharmacologically active small molecules.

✓ Chiral building block with quaternary stereogenic center for asymmetric synthesis
✓ Ortho-methoxy group enables electronic and steric modulation in SAR studies
✓ Well-precedented synthetic accessibility from commercial 2-methoxyphenylacetone

Why 2-Amino-2-(2-methoxyphenyl)propan-1-ol Cannot Be Replaced by Generic Phenylpropanolamine or Para-Methoxy Analogs


Substituting 2-amino-2-(2-methoxyphenyl)propan-1-ol with the des-methoxy analog 2-amino-2-phenylpropan-1-ol (MW 151.21 g/mol) or the para-methoxy isomer 2-amino-2-(4-methoxyphenyl)propan-1-ol fundamentally alters the electronic environment at the chiral center. The ortho-methoxy group introduces a unique combination of steric hindrance and hydrogen-bond acceptor capacity (3 H-bond acceptors vs. 2 for the phenyl analog) that directly influences conformational preferences, metal-chelation geometry in asymmetric catalysis, and binding interactions at biological targets . The computed XLogP3 of 0.3 for the ortho-methoxy derivative [1] reflects increased polarity versus the para isomer, affecting solubility profiles and chromatographic behavior critical for reproducible chemical processes. These differences cannot be compensated by concentration adjustment or solvent modification; they fundamentally alter reaction outcomes and biological activity.

Target Compound
Potential Substitute
Risk
2-Amino-2-(2-methoxyphenyl)propan-1-ol
2-Amino-2-phenylpropan-1-ol (des-methoxy)
Ortho-methoxy introduces polarity and hydrogen-bond acceptor; solubility and partitioning may shift markedly.
2-Amino-2-(4-methoxyphenyl)propan-1-ol (para-methoxy)
Para isomer more lipophilic; chromatographic behaviour and target interactions may diverge, confounding SAR.

Product-Specific Quantitative Evidence Guide for 2-Amino-2-(2-methoxyphenyl)propan-1-ol: Comparator-Based Differentiation


LogP Delta: Ortho-Methoxy Functionalization Increases Polar Surface Area Relative to Des-Methoxy Analog

The ortho-methoxy substitution in 2-amino-2-(2-methoxyphenyl)propan-1-ol reduces computed lipophilicity (XLogP3 = 0.3, TPSA = 55.5 Ų) compared to the des-methoxy phenyl analog 2-amino-2-phenylpropan-1-ol, which exhibits XLogP3 ≈ 0.59 to 0.67 and TPSA = 46.25 Ų. This increased polarity and hydrogen-bond acceptor count (3 vs. 2) directly affects solubility profiles and membrane permeability partitioning [1]. For procurement decisions in medicinal chemistry programs, this polarity shift translates to altered pharmacokinetic permeability and solubility that must be matched to specific target product profiles; the phenyl analog cannot serve as a biophysical surrogate [2].

LogP & TPSA Delta
Reported
ΔXLogP3 ≈ -0.29 to -0.37
ΔTPSA +9.25 Ų
Increased polarity alters solubility and permeability vs. des-methoxy analog.
Computed values; experimental logP not available.
Physicochemical Profiling Lipophilicity Drug Design

Ortho- vs. Para-Methoxy Positional Isomerism: Computed LogP Divergence of Approximately 0.56 Log Units

Within the methoxy-substituted phenylpropanolamine series, the ortho-methoxy isomer 2-amino-2-(2-methoxyphenyl)propan-1-ol displays XLogP3 = 0.3, while the para-methoxy isomer 2-amino-2-(4-methoxyphenyl)propan-1-ol exhibits a computed LogP = 0.8614 . This ΔlogP ≈ 0.56 difference, arising from the ortho substituent's ability to engage in intramolecular hydrogen bonding with the adjacent amino alcohol scaffold, distinguishes these positional isomers in chromatographic retention time and organic/aqueous partitioning behavior. In structure–activity relationship (SAR) studies, the ortho-methoxy isomer has been shown to produce distinct electronic and steric effects versus para substitution, particularly in β-adrenergic ligand series where the ortho group influences receptor subtype selectivity via conformational constraints [1].

Ortho vs. Para Isomerism
Reported
Ortho: XLogP3 0.3
Para: LogP 0.86
Δ ≈ 0.56
Positional isomerism impacts lipophilicity and chromatographic behaviour; SAR requires correct isomer.
Computed values; experimental logP not located.
Positional Isomerism Lipophilicity Structure-Property Relationships

Vendor-Verified Purity: ≥98% (HPLC) from Major Supplier Enables Direct Use Without Purification

The target compound 2-amino-2-(2-methoxyphenyl)propan-1-ol is commercially available at ≥98% purity (HPLC) from suppliers such as Leyan (Catalog No. 1345970) , with pricing from Enamine at approximately $557 for 1g and $1,614 for 5g [1]. The des-methoxy analog 2-amino-2-phenylpropan-1-ol (CAS 90642-81-2) is typically offered at 95% purity from common suppliers . This purity differential (≥98% vs. 95%) is significant for applications requiring well-defined starting materials, as the 3% impurity gap can translate to meaningful differences in reaction yields and the complexity of by-product removal in multi-step syntheses. Procurement of the higher-purity ortho-methoxy compound reduces the need for in-house purification prior to use in enantioselective catalysis or bioassay screening.

Purity Grade
Source review
≥98% (HPLC)
vs. typical 95% for analog
Higher purity reduces upstream purification and supports reproducible downstream results.
Vendor specification; purity verified by HPLC.
Procurement Quality Analytical Purity Reproducibility

Chiral β-Amino Alcohol Architecture: Quaternary Stereocenter for Asymmetric Synthesis Ligand Design

2-Amino-2-(2-methoxyphenyl)propan-1-ol incorporates a quaternary stereogenic center (C2) bearing both amino and hydroxyl groups on a single carbon, a structural motif that distinguishes it from vicinal amino alcohols such as (1R,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol, where the amino and hydroxyl groups reside on adjacent carbons . The 1,2- vs. 1,1-amino alcohol architecture governs the chelation geometry in metal complexes: 1,1-amino alcohols form more constrained five-membered chelate rings upon deprotonation, whereas 1,2-amino alcohols typically form more flexible chelates with different bite angles. Studies on analogous ortho-methoxyphenyl amino alcohols have demonstrated their utility as chiral auxiliaries in conjugate addition reactions, where the ortho-methoxy group contributes to π-facial discrimination [1]. This quaternary center architecture provides a distinct tool for enantioselective reaction development that cannot be replicated by simple vicinal amino alcohols.

Amino Alcohol Architecture
Class-level
1,1-Amino alcohol (quaternary center)
vs. 1,2-amino alcohol (vicinal)
Constrained 5-membered chelate geometry distinct from 1,2-amino alcohols; non-interchangeable for asymmetric catalysis.
Class-level inference from β-amino alcohol literature; target-specific data not located.
Asymmetric Catalysis Chiral Auxiliaries Ligand Design

Scalable Synthesis Pathway via 2-Methoxyphenylacetone Reductive Amination: Established Precursor with Multi-Vendor Availability

The synthesis of 2-amino-2-(2-methoxyphenyl)propan-1-ol is reported to proceed via reductive amination of 2-methoxyphenylacetone with ammonia and a reducing agent such as sodium borohydride under mild conditions . The precursor 2-methoxyphenylacetone (2-methoxyphenylpropan-2-one) is a commercially well-established building block, whereas direct analogs requiring more exotic precursors—such as 2-ethoxyphenylacetone for the 2-ethoxy analog—face more limited commercial availability and higher procurement costs. This route, involving the reduction of a ketone to a hydroxyl group on the same carbon as the amine, generates the characteristic 1,1-amino alcohol motif. The use of continuous flow reactors and optimized recrystallization or chromatography purification enables scale-up to industrial production with high purity . For procurement planning, this established synthetic route translates to shorter lead times and lower cost relative to analogs requiring custom precursor synthesis.

Synthetic Route
Data to verify
Reductive amination of 2-methoxyphenylacetone; multi-vendor precursor availability.
Well-precedented route supports reliable supply; ethoxy analog precursor less available.
Yields and ee not located in public domain; precursor availability confirmed via marketplace search.
Synthetic Accessibility Scalability Supply Chain

Best Research and Industrial Application Scenarios for 2-Amino-2-(2-methoxyphenyl)propan-1-ol


Medicinal Chemistry Programs Targeting CNS or Adrenergic Receptors Requiring Ortho-Methoxy SAR Exploration

The ortho-methoxy substitution pattern on 2-amino-2-(2-methoxyphenyl)propan-1-ol is specifically relevant to SAR exploration of β-adrenergic ligands, where studies have shown that introduction of a 2-methoxy substituent modifies receptor binding properties relative to des-methoxy or para-methoxy analogs . The computed XLogP3 of 0.3 provides a distinct polarity profile (less lipophilic than the para isomer) that influences blood–brain barrier penetration predictions, making this compound the appropriate scaffold choice when CNS permeability modulation is a design goal. For procurement teams supporting neuroscience or cardiovascular medicinal chemistry projects, this compound offers a defined ortho-methoxy starting point that the phenyl analog (XLogP3 ≈ 0.6) cannot replicate [1].

Asymmetric Synthesis Catalyst or Chiral Auxiliary Development Exploiting Quaternary Stereocenter Architecture

The quaternary stereogenic center and 1,1-amino alcohol arrangement of 2-amino-2-(2-methoxyphenyl)propan-1-ol provide a constrained chelation geometry distinct from common 1,2-amino alcohols . In published work, ortho-methoxyphenyl-substituted chiral auxiliaries have demonstrated effective π-facial discrimination in conjugate addition reactions, with the ortho-methoxy group contributing to stereochemical control [1]. For methodology development laboratories seeking novel ligand scaffolds with differentiated binding geometries, this compound represents a structurally defined alternative to commercially saturated ligand families. Procurement should specify enantiopure material when asymmetric induction studies are the intended application.

Bioassay Screening Libraries Requiring High Chemical Purity and Defined Physicochemical Properties

With commercial availability at ≥98% HPLC purity and a fully characterized set of computed properties (MW 181.23 g/mol, XLogP3 0.3, TPSA 55.5 Ų, 3 H-bond acceptors, 2 H-bond donors) [1], 2-amino-2-(2-methoxyphenyl)propan-1-ol is suitable for direct inclusion in bioassay screening collections without additional purification. The 3% purity advantage over the commercially typical 95% purity grade of the des-methoxy analog reduces the risk of impurity-driven false positives or negatives in high-throughput screening campaigns. For compound management and procurement groups building screening decks, the combination of catalog availability at high purity and defined physicochemical parameters facilitates plate-ready formatting and data normalization.

Chemical Biology Probe Synthesis Leveraging Ortho-Methoxy as a Synthetic Handle

The ortho-methoxy group serves not only as a modulator of electronic properties but also as a potential site for late-stage demethylation to reveal a phenol (2-hydroxyphenyl analog) for further derivatization (e.g., bioconjugation, fluorescent labeling). The established synthetic route from commercially available 2-methoxyphenylacetone enables gram-scale access , positioning this compound as a strategic intermediate for probe synthesis programs that require eventual conversion to hydroxyl-functionalized derivatives. For chemical biology teams procuring building blocks with embedded synthetic versatility, this dual functionality pathway differentiates it from analogs lacking a cleavable ortho substituent.

Application
Selection Property
Validation Focus
CNS/adrenergic receptor SAR studies
Ortho-methoxy electronic and steric profile
Receptor subtype selectivity and BBB permeability prediction
Asymmetric catalysis ligand development
Quaternary stereocenter and 1,1-amino alcohol architecture
Enantioselectivity and metal-chelation geometry
Bioassay screening library inclusion
High purity and defined physicochemical profile
Reproducibility and impurity-driven false positive mitigation
Chemical biology probe synthesis
Ortho-methoxy as latent phenol handle
Demethylation efficiency and derivatization compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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